molecular formula C20H14F3N3OS B2540100 3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide CAS No. 1116054-13-7

3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2540100
CAS No.: 1116054-13-7
M. Wt: 401.41
InChI Key: MMAIJNQYWDCEMZ-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrrole ring, a trifluoromethyl-substituted phenyl group, and a thieno[2,3-b]pyridine core. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine ring.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group:

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may involve continuous flow chemistry techniques to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential as a therapeutic agent make it a valuable compound in scientific research .

Properties

IUPAC Name

3-pyrrol-1-yl-N-[[4-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3OS/c21-20(22,23)14-7-5-13(6-8-14)12-25-18(27)17-16(26-10-1-2-11-26)15-4-3-9-24-19(15)28-17/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAIJNQYWDCEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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